molecular formula C13H19ClN2O B14918043 n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B14918043
M. Wt: 254.75 g/mol
InChI Key: ACMLBZFJGAGMEW-UHFFFAOYSA-N
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Description

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic compound that belongs to the class of amines It features a chlorobenzyl group attached to a morpholine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 3-chlorobenzyl chloride, is reacted with a suitable amine to form the chlorobenzyl intermediate.

    Morpholine Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable reagent to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine: can be compared with other amine-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorobenzyl group and the methyl-substituted morpholine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C13H19ClN2O/c1-16-5-6-17-13(10-16)9-15-8-11-3-2-4-12(14)7-11/h2-4,7,13,15H,5-6,8-10H2,1H3

InChI Key

ACMLBZFJGAGMEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CC(=CC=C2)Cl

Origin of Product

United States

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